molecular formula C10H17F3 B12871458 1-Propyl-4-trifluoromethyl-cyclohexane

1-Propyl-4-trifluoromethyl-cyclohexane

Cat. No.: B12871458
M. Wt: 194.24 g/mol
InChI Key: PTYQZBOAGMMPHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Propyl-4-trifluoromethyl-cyclohexane can be achieved through various methods, including radical trifluoromethylation and photoredox catalysis. Photoredox catalysis, on the other hand, utilizes visible light to drive the reaction, making it an efficient and environmentally friendly method . Industrial production methods often involve large-scale synthesis using these catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Propyl-4-trifluoromethyl-cyclohexane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Propyl-4-trifluoromethyl-cyclohexane involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, binding selectivity, and metabolic stability . These properties allow it to interact with specific enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Propyl-4-trifluoromethyl-cyclohexane can be compared with other similar compounds, such as:

    Cyclohexane: A simple cycloalkane without any substituents.

    1-Propyl-cyclohexane: A cyclohexane derivative with only a propyl group attached.

    4-Trifluoromethyl-cyclohexane: A cyclohexane derivative with only a trifluoromethyl group attached.

The presence of both the propyl and trifluoromethyl groups in this compound makes it unique, as it combines the properties of both substituents, leading to enhanced chemical and biological activities .

Properties

Molecular Formula

C10H17F3

Molecular Weight

194.24 g/mol

IUPAC Name

1-propyl-4-(trifluoromethyl)cyclohexane

InChI

InChI=1S/C10H17F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h8-9H,2-7H2,1H3

InChI Key

PTYQZBOAGMMPHU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(F)(F)F

Origin of Product

United States

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